2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-amine
Description
2-(3-Chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-amine is a benzotriazole derivative characterized by a 1,2,3-benzotriazole core substituted with a 3-chloro-4-methylphenyl group at position 2 and an amine group at position 3. This compound is listed as a pharmaceutical intermediate, though it is currently marked as discontinued in commercial catalogs (CymitQuimica) . Its structural features align with benzotriazole-based compounds known for applications in medicinal chemistry, particularly in antimicrobial and antiproliferative research.
Properties
IUPAC Name |
2-(3-chloro-4-methylphenyl)benzotriazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4/c1-8-2-4-10(7-11(8)14)18-16-12-5-3-9(15)6-13(12)17-18/h2-7H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFGUKUYOSAPGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2N=C3C=CC(=CC3=N2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201322441 | |
| Record name | 2-(3-chloro-4-methylphenyl)benzotriazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201322441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49669780 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
313402-36-7 | |
| Record name | 2-(3-chloro-4-methylphenyl)benzotriazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201322441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-amine typically involves the reaction of 3-chloro-4-methylaniline with appropriate benzotriazole derivatives. One common method includes the use of acetic acid as a solvent, where 3-chloro-4-methylaniline reacts with 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: The chloro group in the phenyl ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives. Substitution reactions result in the replacement of the chloro group with the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a therapeutic agent in various studies:
- Anticancer Activity : Research has indicated that benzotriazole derivatives can exhibit significant anticancer properties. For instance, derivatives of benzotriazole have been synthesized and tested for their ability to inhibit cancer cell proliferation. Studies indicate that modifications in the benzotriazole structure can enhance cytotoxicity against specific cancer cell lines.
- Antimicrobial Properties : The compound has been investigated for its antimicrobial activity. In vitro studies have demonstrated that benzotriazole derivatives possess substantial antibacterial properties against Gram-positive and Gram-negative bacteria, making them candidates for developing new antimicrobial agents .
Biological Studies
The biological implications of 2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-amine are noteworthy:
- Inhibitors of Enzymatic Activity : The compound has been evaluated for its inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and monoamine oxidase (MAO). Inhibitors of AChE are crucial in treating neurodegenerative diseases like Alzheimer’s disease by increasing acetylcholine levels in the brain .
- Neuroprotective Effects : Some studies suggest that benzotriazole derivatives may offer neuroprotective effects, potentially benefiting patients with neurodegenerative disorders. The mechanism often involves the modulation of neurotransmitter systems and inhibition of oxidative stress pathways .
Material Science
The compound's unique chemical structure lends itself to applications in material science:
- UV Stabilizers : Benzotriazoles are well-known for their ability to absorb UV light, making them effective as UV stabilizers in plastics and coatings. This property helps prevent degradation caused by UV radiation, extending the lifespan of materials used in outdoor applications.
- Corrosion Inhibitors : The compound has been explored as a corrosion inhibitor in metal coatings. Its ability to form protective layers on metal surfaces can enhance the durability and resistance of metals against corrosion.
Case Studies
Mechanism of Action
The mechanism of action of 2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzotriazole Derivatives
Structural Analogues and Their Properties
The following table summarizes key benzotriazole derivatives with variations in substituents, molecular properties, and commercial availability:
Key Observations:
- Methoxy vs. Methyl Groups: Methoxy derivatives (e.g., 356085-76-2) exhibit higher molecular weights and are prioritized in commercial synthesis due to improved solubility and reactivity .
Commercial Viability : The target compound is discontinued, whereas methoxy-substituted variants (e.g., 356085-76-2) remain in production, highlighting the industry’s preference for methoxy groups in drug development .
Benzotriazole Derivatives:
- Antiproliferative Potential: While direct data on the target compound is lacking, structurally similar benzotriazoles are explored for antiproliferative activity. For example, 4-(benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine (a benzothiazole-triazole hybrid) shows promise in antiproliferative assays .
- Antimicrobial Activity : Thiadiazole-benzotriazole hybrids, such as (E)-N-(4-chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine, demonstrate insecticidal and fungicidal properties .
Comparison with Heterocyclic Analogues:
Biological Activity
2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-amine is a compound belonging to the benzotriazole class, known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by a chloro and methyl substitution on a phenyl ring, linked to a benzotriazole moiety. Its molecular formula is with a CAS number of 313402-36-7.
The biological activity of 2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-amine is primarily attributed to its ability to interact with specific molecular targets in biological systems. The compound can inhibit various enzymes involved in cell proliferation, which is particularly significant in cancer research. Its mechanism may involve:
- Enzyme Inhibition : Binding to enzymes that regulate cellular processes.
- Receptor Interaction : Modulating receptor activities that influence signaling pathways.
Antimicrobial Properties
Research has indicated that benzotriazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to 2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-amine demonstrate effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for related compounds have been reported in the range of 12.5–25 μg/mL , showcasing their potential as antibacterial agents .
Anticancer Activity
The compound has been evaluated for its anticancer properties across several cancer cell lines. In vitro studies have demonstrated that it can inhibit the growth of cancer cells such as:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 6.46 |
| NUGC-3 (Gastric) | 6.56 |
| SK-Hep-1 (Liver) | Moderate |
These findings suggest that 2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-amine may serve as a lead compound for developing new anticancer therapies .
Case Studies
- Antiviral Activity : A study explored the antiviral potential of benzotriazole derivatives against HIV and other viral infections. Results indicated significant inhibition of viral replication at sub-micromolar concentrations.
- Anti-inflammatory Effects : Research has shown that similar compounds exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines, providing a potential therapeutic avenue for inflammatory diseases.
Comparison with Similar Compounds
The unique structural features of 2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-amine set it apart from other benzotriazole derivatives:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| N-(3-Chloro-4-methylphenyl)-4-(4-fluorophenyl) | Thiazole | Moderate Anticancer Activity |
| N-(3-Chloro-4-methylphenyl)-2-(3-nitrobenzamido) | Benzamide | Antimicrobial |
The presence of the benzotriazole core provides distinct chemical and biological properties that enhance its effectiveness in various applications compared to other related compounds .
Q & A
Basic Questions
Q. What are the optimal synthetic routes for 2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-amine, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis typically involves multi-step cyclocondensation of precursors, such as chlorinated aromatic amines and benzotriazole derivatives. Key steps include:
- Precursor Selection : Use of 3-chloro-4-methylphenyl hydrazine and 5-nitro-1,2,3-benzotriazole as starting materials.
- Reaction Optimization : Temperature control (80–120°C), solvent selection (e.g., DMF or ethanol), and catalysts (e.g., Pd/C for nitro-group reduction).
- Purity Control : Recrystallization from ethanol/water mixtures to isolate the amine product.
Monitoring via thin-layer chromatography (TLC) and spectroscopic validation (NMR, MS) ensures yield optimization .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- 1H/13C NMR : Prioritize aromatic proton signals (δ 7.2–8.1 ppm) and amine protons (δ 5.5–6.0 ppm, if free). Substituent effects (e.g., chloro and methyl groups) split peaks multiplicities .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion [M+H]+ and fragment patterns (e.g., loss of Cl or CH3 groups).
- IR Spectroscopy : Detect N-H stretches (3200–3400 cm⁻¹) and C-Cl vibrations (600–800 cm⁻¹) .
Advanced Research Questions
Q. How do structural modifications in analogous compounds influence biological activity, and what experimental strategies can elucidate structure-activity relationships (SAR)?
- Methodological Answer :
- Comparative SAR Studies : Synthesize analogs with substituent variations (e.g., replacing Cl with F or altering methyl positioning) and test against biological targets (e.g., kinases, microbial enzymes).
- Assay Design : Use dose-response curves (IC50/EC50) in enzyme inhibition or cytotoxicity assays. For example, analogs with dichlorophenyl groups (e.g., 2-(3,4-dichlorophenyl)- derivatives) show enhanced anticancer activity due to increased lipophilicity .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like DNA topoisomerase II .
Q. What methodologies are recommended for resolving contradictions in reported biological activities of benzotriazole derivatives across studies?
- Methodological Answer :
- Systematic Meta-Analysis : Compare datasets using standardized metrics (e.g., pIC50 values) and adjust for variables like assay conditions (pH, temperature) or cell lines.
- Orthogonal Validation : Confirm activity via independent methods (e.g., fluorescence polarization for enzyme inhibition vs. cell viability assays).
- Structural Reassessment : Re-evaluate compound purity (HPLC >95%) and stereochemistry (X-ray crystallography) to rule out confounding factors .
Q. How can computational chemistry and crystallographic data aid in understanding the molecular interactions of this compound?
- Methodological Answer :
- X-ray Crystallography : Use SHELXL (via SHELX suite) for structure refinement. For example, triazole ring planarity and Cl···π interactions can stabilize target binding .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., GROMACS) to study binding kinetics and hydration effects.
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactive sites for functionalization .
Q. What experimental approaches are employed to investigate the mechanism of action of this compound in anticancer or antimicrobial contexts?
- Methodological Answer :
- Target Identification : Use pull-down assays with biotinylated probes or CRISPR-Cas9 knockout libraries to identify interacting proteins.
- Pathway Analysis : RNA-seq or phosphoproteomics to map downstream effects (e.g., apoptosis via caspase-3 activation).
- In Vivo Models : Evaluate efficacy in xenograft mice, correlating tumor regression with pharmacokinetic parameters (Cmax, AUC) .
Data Contradiction and Impurity Analysis
Q. What are the common impurities or byproducts formed during synthesis, and how can they be identified and mitigated?
- Methodological Answer :
- Byproduct Formation : Nitro-group reduction intermediates or dimerization products (e.g., triazole-linked dimers) may arise.
- Detection : LC-MS with reverse-phase columns (C18) to separate impurities.
- Mitigation : Optimize stoichiometry (1:1 molar ratio of precursors) and use scavengers (e.g., molecular sieves) for moisture-sensitive steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
